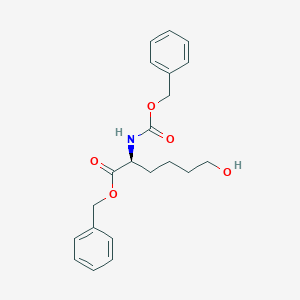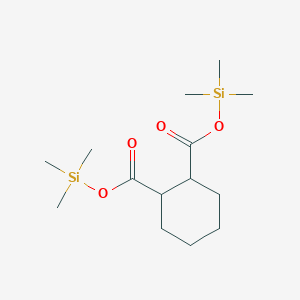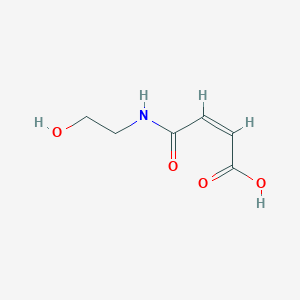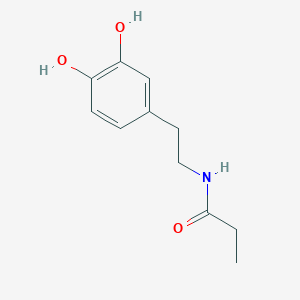
N-(3,4-Dihydroxyphenethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dihydroxyphenethyl)propanamide, also known as DOPAM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DOPAM is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. DOPAM has been found to have a similar mechanism of action to dopamine, making it a promising candidate for various research applications.
Mecanismo De Acción
N-(3,4-Dihydroxyphenethyl)propanamide acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine levels, leading to improved motor function and mood regulation.
Efectos Bioquímicos Y Fisiológicos
N-(3,4-Dihydroxyphenethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood regulation. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-Dihydroxyphenethyl)propanamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have a similar mechanism of action to dopamine, making it a useful tool for studying dopamine-related processes. However, N-(3,4-Dihydroxyphenethyl)propanamide has some limitations for laboratory experiments. It is not a natural compound, which may limit its relevance to physiological processes. Additionally, N-(3,4-Dihydroxyphenethyl)propanamide has not been extensively studied for its potential side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-Dihydroxyphenethyl)propanamide. One area of research is in the development of N-(3,4-Dihydroxyphenethyl)propanamide-based therapies for Parkinson's disease. Another area of research is in the study of N-(3,4-Dihydroxyphenethyl)propanamide's potential effects on other dopamine-related processes, such as addiction and mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-Dihydroxyphenethyl)propanamide and its potential side effects.
Métodos De Síntesis
N-(3,4-Dihydroxyphenethyl)propanamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of 3,4-dihydroxyphenethylamine with a suitable protecting group. This is followed by the acylation of the amine group with propanoyl chloride to obtain N-(3,4-dihydroxyphenethyl)propanamide.
Aplicaciones Científicas De Investigación
N-(3,4-Dihydroxyphenethyl)propanamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the brain, leading to a deficiency of dopamine. N-(3,4-Dihydroxyphenethyl)propanamide has been found to have a similar mechanism of action to dopamine, making it a potential candidate for the treatment of Parkinson's disease.
Propiedades
Número CAS |
106827-66-1 |
|---|---|
Nombre del producto |
N-(3,4-Dihydroxyphenethyl)propanamide |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15) |
Clave InChI |
DNJPNZATKVPLOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
Sinónimos |
Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



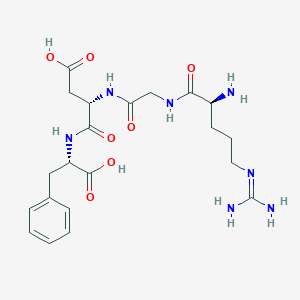

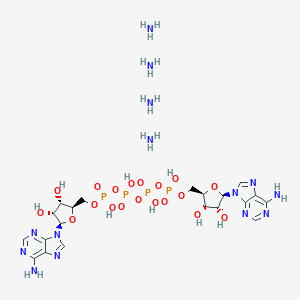
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

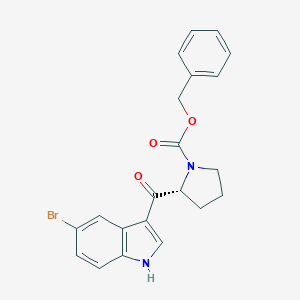

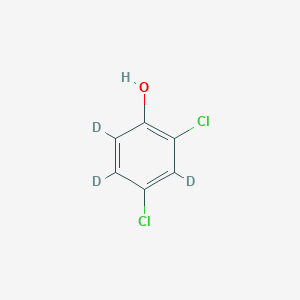
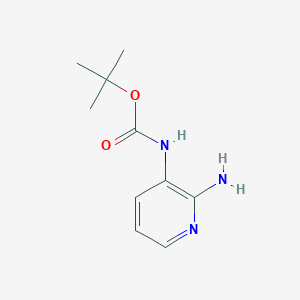
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
